1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid
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Overview
Description
1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a cyclohexyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The Boc protecting group can be removed under acidic conditions to reveal an amine group, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid
- 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid
Uniqueness
1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid is unique due to the presence of both a cyclohexyl group and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H22N4O4 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)15-9-6-4-5-7-11(9)18-8-10(12(19)20)16-17-18/h8-9,11H,4-7H2,1-3H3,(H,15,21)(H,19,20) |
InChI Key |
LYPFZZQDYJCBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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